molecular formula C5H8O2S B096031 Tetrahydro-4H-thiopyran-4-one 1-oxide CAS No. 17396-36-0

Tetrahydro-4H-thiopyran-4-one 1-oxide

Cat. No.: B096031
CAS No.: 17396-36-0
M. Wt: 132.18 g/mol
InChI Key: CZSXIGLHRRJGPZ-UHFFFAOYSA-N
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Description

Tetrahydro-4H-thiopyran-4-one 1-oxide is an organic sulfur compound with the molecular formula C5H8O2S It is a derivative of tetrahydro-4H-thiopyran-4-one, where the sulfur atom is oxidized to form a sulfoxide group

Synthetic Routes and Reaction Conditions:

    Intramolecular Dieckmann Condensation: this compound can be synthesized from 3,3’-thiodipropanoates through intramolecular Dieckmann condensation.

    Addition of Hydrogen Sulfide to Divinyl Ketones: Another method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones.

Industrial Production Methods:

  • Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, halides.

Major Products Formed:

    Oxidation: this compound.

    Reduction: Tetrahydro-4H-thiopyran-4-one.

    Substitution: Various substituted tetrahydro-4H-thiopyran-4-one derivatives.

Comparison with Similar Compounds

    Tetrahydro-4H-thiopyran-4-one: The parent compound without the sulfoxide group.

    Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: A further oxidized derivative with a sulfone group.

Comparison:

    Tetrahydro-4H-thiopyran-4-one 1-oxide vs. Tetrahydro-4H-thiopyran-4-one: The presence of the sulfoxide group in the former increases its electrophilicity and reactivity in oxidation-reduction reactions.

    This compound vs. Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: The sulfoxide group in the former is less oxidized compared to the sulfone group in the latter, resulting in different reactivity and chemical properties.

Properties

IUPAC Name

1-oxothian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5-1-3-8(7)4-2-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXIGLHRRJGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337727
Record name Tetrahydro-4H-thiopyran-4-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17396-36-0
Record name Tetrahydro-4H-thiopyran-4-one 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1lambda4-thiane-1,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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